

# Sarizotan for Rett Syndrome: A Comparative Analysis of Clinical Trial Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Sarizotan |
| Cat. No.:      | B8631796  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial results for **Sarizotan** against other therapeutic alternatives for the treatment of Rett Syndrome (RTT). The data presented is intended to offer an objective overview to inform future research and drug development efforts in this field.

## Introduction to Rett Syndrome and Investigated Therapies

Rett Syndrome is a rare, progressive neurodevelopmental disorder that primarily affects females and is caused in most cases by a mutation in the MECP2 gene.<sup>[1][2][3]</sup> This mutation leads to a loss of purposeful hand skills, spoken language, and presents with gait abnormalities, seizures, and characteristic repetitive hand movements. A significant and debilitating symptom for many individuals is respiratory dysfunction, including episodes of apnea (breath-holding) and hyperventilation.<sup>[1][4][5]</sup>

This guide focuses on **Sarizotan**, a compound that was investigated for its potential to alleviate these respiratory symptoms. Its performance is compared with two other notable investigational drugs: Trofinetide (now FDA-approved as Daybue) and Anavex 2-73 (Blarcamesine).

- **Sarizotan:** A serotonin (5-HT1A) and dopamine (D2-like) receptor agonist.<sup>[6][7][8]</sup> It was hypothesized that by stimulating these receptors, **Sarizotan** could compensate for serotonin

deficits in the brain and restore a normal breathing rhythm.[2][4]

- Trofinetide (Daybue): A synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1).[9][10][11] Its mechanism is thought to involve reducing neuroinflammation and supporting synaptic function.[12][13]
- Anavex 2-73 (Blarcamesine): An activator of the sigma-1 receptor (SIGMAR1) and muscarinic receptors.[14] This activation is believed to help restore cellular homeostasis and promote neuroplasticity.[14][15]

## Comparative Analysis of Clinical Trial Data

The development of **Sarizotan** for Rett Syndrome was terminated after it failed to meet its primary and secondary endpoints in the pivotal STARS clinical trial.[1][4][5] In contrast, Trofinetide has demonstrated statistically significant efficacy, leading to its approval by the U.S. FDA, while Anavex 2-73 has shown mixed results across different patient populations.[12][16][17]

## Quantitative Outcomes: Head-to-Head

| Drug                               | Clinical Trial                     | Patient Population                             | Primary Endpoint(s)                                                 | Key Quantitative Results                                                                                                                                                               | Outcome                                                                                          |
|------------------------------------|------------------------------------|------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Sarizotan                          | STARS<br>(Phase 2/3)<br>[4][5]     | 129 females<br>with RTT[1]<br>[5]              | Reduction in<br>waking apnea<br>episodes[1]<br>[5]                  | Did not<br>demonstrate<br>a statistically<br>significant<br>reduction in<br>apnea<br>episodes<br>compared to<br>placebo.[4]<br>[18]                                                    | Failed to<br>meet primary<br>& secondary<br>endpoints;<br>Development<br>terminated[1]<br>[4][5] |
| Trofinetide<br>(Daybue)            | LAVENDER<br>(Phase 3)[16]          | 187 females<br>with RTT<br>(ages 5-20)<br>[10] | Change in<br>RSBQ Total<br>Score; CGI-I<br>Score at 12<br>weeks[10] | RSBQ:<br>Statistically<br>significant<br>improvement<br>vs. placebo<br>(p=0.0175).<br>[10] CGI-I:<br>Statistically<br>significant<br>improvement<br>vs. placebo<br>(p=0.0030).<br>[10] | Met primary<br>& secondary<br>endpoints;<br>FDA<br>Approved[12]<br>[16]                          |
| Anavex 2-73<br>(Blarcamesine<br>e) | AVATAR<br>(Phase 3,<br>Adults)[14] | Adult females<br>with RTT                      | RSBQ Area<br>Under the<br>Curve (AUC)<br>[14]                       | RSBQ AUC:<br>Statistically<br>significant<br>improvement<br>vs. placebo<br>(p=0.037).<br>[14] 72.2% of<br>patients on<br>drug showed<br>improvement                                    | Met primary<br>& secondary<br>endpoints in<br>adults[14]                                         |

vs. 38.5% on placebo.[14]

|                                     |                                                    |                                               |                                         |                                                                                                                                                         |                                                                                                            |
|-------------------------------------|----------------------------------------------------|-----------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Anavex 2-73<br>(Blarcamesine)<br>e) | EXCELLENCE<br>E (Phase 2/3,<br>Pediatrics)<br>[17] | 92 females<br>with RTT<br>(ages 5-17)<br>[19] | RSBQ Total<br>Score; CGI-I<br>Score[17] | RSBQ:<br>Improvement<br>observed, but<br>not<br>statistically<br>significant vs.<br>placebo at 12<br>weeks<br>(p=0.065).<br>[19] CGI-I:<br>Not met.[17] | Failed to<br>meet CGI-I<br>co-primary<br>endpoint;<br>Missed<br>statistical<br>significance<br>on RSBQ[17] |
|-------------------------------------|----------------------------------------------------|-----------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|

- RSBQ: Rett Syndrome Behaviour Questionnaire. A caregiver-reported assessment of Rett symptoms.[17]
- CGI-I: Clinical Global Impression—Improvement. A clinician's assessment of change in a patient's condition.[17]

## Detailed Experimental Protocols

### Sarizotan: The STARS Study (NCT02790034)

- Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled, multicenter study. [4]
- Objective: To evaluate the efficacy, safety, and tolerability of **Sarizotan** in treating respiratory symptoms in Rett Syndrome patients.[4]
- Patient Population: 129 individuals with Rett Syndrome.[1][5]
- Duration: 24 weeks (6 months).[1][5][18]
- Dosage: Patients received daily oral doses of 10 mg or 20 mg of **Sarizotan**, or a matching placebo.[1][5]

- Primary Outcome Measure: The primary endpoint was the percentage reduction in episodes of apnea during waking hours, as measured by a home-based respiratory monitoring device, compared to placebo.[5][18]
- Secondary Outcome Measures: Included evaluations by caregivers, assessments of respiratory distress, and tests of motor function.[18]

## Trofinetide: The LAVENDER Study (NCT04181723)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[16]
- Objective: To assess the efficacy and safety of Trofinetide for the treatment of Rett Syndrome.
- Patient Population: 187 girls and young women (ages 5 to 20 years) with Rett Syndrome.[10]
- Duration: 12 weeks.[16]
- Dosage: Trofinetide oral solution administered twice daily.
- Primary Outcome Measures:
  - Change from baseline in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score. [10]
  - Clinical Global Impression-Improvement (CGI-I) scale score at week 12.[10]
- Secondary Outcome Measure: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler (CSBS-DP-IT) Social Composite score.[10]

## Anavex 2-73: AVATAR (Adults, NCT03941444) & EXCELLENCE (Pediatrics, NCT04304482)

- Study Design: Both were randomized, double-blind, placebo-controlled trials.[14]
- Objective: To evaluate the efficacy and safety of Anavex 2-73 in adult and pediatric populations with Rett Syndrome.

- Patient Population:
  - AVATAR: Adult female patients with Rett syndrome.[14]
  - EXCELLENCE: 92 pediatric patients (ages 5-17).[19]
- Duration: 12 weeks for the EXCELLENCE study.[17]
- Dosage: Anavex 2-73 was administered as a convenient once-daily oral liquid.[14]
- Primary Outcome Measures:
  - AVATAR: Change in RSBQ Area Under the Curve (AUC).[14]
  - EXCELLENCE: Co-primary endpoints of change in RSBQ total score and CGI-I score.[17]
- Secondary Outcome Measures: Included the Anxiety, Depression, and Mood Scale (ADAMS).[14][17]

## Signaling Pathways and Workflows

Visualizing the proposed mechanisms of action and the clinical trial process can aid in understanding the comparative landscape.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Sarizotan** as an agonist for 5-HT1A and D2-like receptors.

[Click to download full resolution via product page](#)

Caption: Mechanisms of action for Trofinetide and Anavex 2-73.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. labiotech.eu [labiotech.eu]
- 4. rettsyndromenews.com [rettsyndromenews.com]
- 5. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 6. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 8. Molecular Mechanisms of Rett Syndrome: Emphasizing the Roles of Monoamine, Immunity, and Mitochondrial Dysfunction [mdpi.com]
- 9. rettsyndromenews.com [rettsyndromenews.com]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. Rett Syndrome: The Emerging Landscape of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rettsyndromenews.com [rettsyndromenews.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. anavex.com [anavex.com]
- 15. rettsyndromenews.com [rettsyndromenews.com]
- 16. Trofinetide for the treatment of Rett syndrome: Results from the open-label extension LILAC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anavex.com [anavex.com]
- 18. rettsyndromenews.com [rettsyndromenews.com]

- 19. Anavex hit as Rett syndrome drug flunks test | pharmaphorum [pharmaphorum.com]
- To cite this document: BenchChem. [Sarizotan for Rett Syndrome: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8631796#sarizotan-clinical-trial-results-for-rett-syndrome\]](https://www.benchchem.com/product/b8631796#sarizotan-clinical-trial-results-for-rett-syndrome)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)